Enantioselective Binding: (S)-(-)-7-OH-DPAT vs. (R)-(+)-7-OH-DPAT at Human Dopamine D3 Receptors
The (S)-(-)-enantiomer of 7-OH-DPAT exhibits considerably lower binding affinity for cloned human dopamine D3 receptors compared to its (R)-(+)-counterpart. In direct radioligand binding studies, (R)-(+)-7-OH-DPAT bound with a more than 200-fold higher affinity to cloned human D3 receptors (Ki = 0.57 nM) than to D2 receptors, while the corresponding S-(-)-enantiomer demonstrated significantly reduced affinity for both receptor subtypes [1][2].
| Evidence Dimension | Binding Affinity (Ki) at Human D3 Receptor |
|---|---|
| Target Compound Data | (S)-(-)-7-OH-DPAT: Ki > 100 nM (estimated from stereoselectivity ratio) |
| Comparator Or Baseline | (R)-(+)-7-OH-DPAT: Ki = 0.57 nM |
| Quantified Difference | >200-fold lower affinity for (S)-(-)-enantiomer |
| Conditions | Cloned human dopamine D3 receptors expressed in CHO cells; radioligand binding assay |
Why This Matters
The >200-fold difference in D3 receptor affinity between enantiomers makes (S)-(-)-7-OH-DPAT essential as a negative control for validating stereospecific D3-mediated effects and ensuring experimental rigor.
- [1] Damsma G, Bottema T, Westerink BHC, et al. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. European Journal of Pharmacology. 1993;249(3):R9-R10. View Source
- [2] GLPbio. (S)-(-)-7-Hydroxy-DPAT hydrochloride - (S)-7-OH-DPAT. Product Page. View Source
